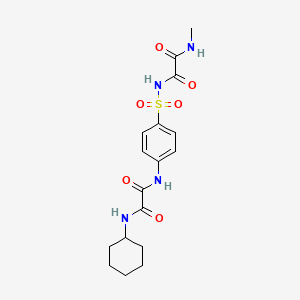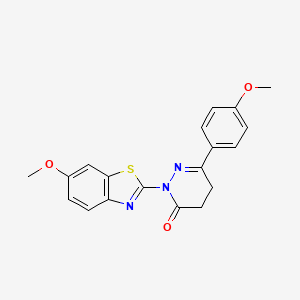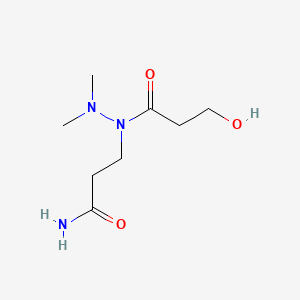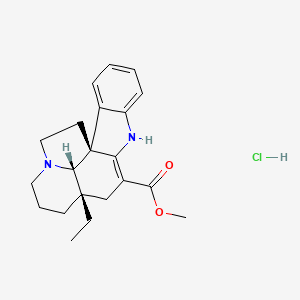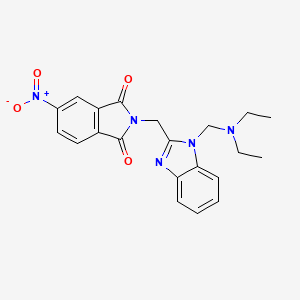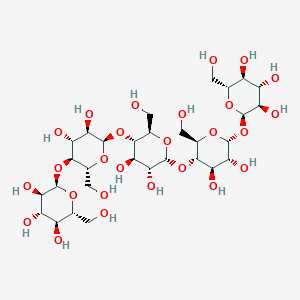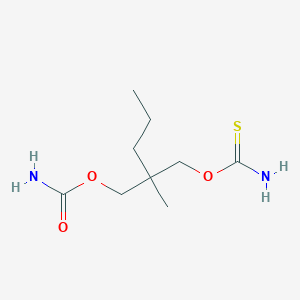
1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 1911862 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
The synthesis of BRN 1911862 involves several steps, each requiring specific conditions and reagents. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is formed.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial production methods for BRN 1911862 often involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. These methods are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
BRN 1911862 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperatures and pressures tailored to the reaction type. The major products formed from these reactions depend on the specific reactants and conditions used but generally include derivatives of BRN 1911862 with modified functional groups.
Scientific Research Applications
BRN 1911862 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study or application.
Biology: The compound is used in biochemical assays to study enzyme activity, protein interactions, and other biological processes.
Medicine: BRN 1911862 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of various materials, including polymers, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of BRN 1911862 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can alter the activity of the target molecules, leading to changes in cellular processes and physiological effects. The pathways involved in these interactions are complex and can vary depending on the specific application of the compound.
Comparison with Similar Compounds
BRN 1911862 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
BRN 2039144: This compound has a similar structure but different functional groups, leading to variations in its reactivity and applications.
BRN 1425602: Another compound with a related structure, used in different industrial and research applications.
The uniqueness of BRN 1911862 lies in its specific combination of stability and reactivity, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
90729-20-7 |
|---|---|
Molecular Formula |
C9H18N2O3S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
[2-(carbamothioyloxymethyl)-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O3S/c1-3-4-9(2,5-13-7(10)12)6-14-8(11)15/h3-6H2,1-2H3,(H2,10,12)(H2,11,15) |
InChI Key |
ALZOELSFNOFQEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
